2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide
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Overview
Description
2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom in the pyrrolo[3,2-b]pyridine ring enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide typically involves the bromination of a pyrrolo[3,2-b]pyridine precursor followed by acylation. One common method involves the following steps:
Bromination: The starting material, 1H-pyrrolo[3,2-b]pyridine, is dissolved in dichloromethane and cooled to 0°C. Liquid bromine is then added dropwise, and the reaction mixture is stirred for 2 hours at 0°C.
Acylation: The brominated product is then reacted with N,N-dimethylacetamide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrolo[3,2-b]pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., DMF, dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolo[3,2-b]pyridine ring play crucial roles in binding to these targets and modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Another brominated pyrrolopyridine derivative with similar reactivity but different functional groups.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a similar bicyclic structure but different nitrogen positions and potential biological activities.
Pyrrolopyrazine Derivatives: Compounds with a similar core structure but different substituents and reactivity.
Uniqueness
2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylacetamide group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12BrN3O |
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Molecular Weight |
282.14 g/mol |
IUPAC Name |
2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H12BrN3O/c1-14(2)11(16)7-15-4-3-9-10(15)5-8(12)6-13-9/h3-6H,7H2,1-2H3 |
InChI Key |
HYZZCUQDYDJSQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=CC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
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